6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
6-butyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-3-4-9-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-12-10-24(11-13-25)15-8-6-5-7-14(15)2/h5-8H,3-4,9-13H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRYHGAPAHBIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a synthetic derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₁N₅O₂S
- Molecular Weight : 365.46 g/mol
This compound features a unique isothiazolo-pyrimidine core, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells.
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.046 | Apoptosis induction |
| A549 | 0.57 | G2/M phase arrest |
| HT-29 | 0.96 | Tubulin polymerization inhibition |
These results indicate that the compound's efficacy is comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
Beyond its anticancer properties, the compound has also been investigated for its anti-inflammatory effects. It was shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a xenograft mouse model. The results indicated a marked reduction in tumor size without significant toxicity observed in normal tissues. This study highlights the therapeutic potential of the compound as a selective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications (isothiazolo vs. pyrazolo/pyrido systems) and substituent variations. Below is a comparative analysis:
Core Heterocyclic Modifications
Substituent Variations
- Butyl vs.
- Piperazine-Carbonyl vs. This may improve selectivity for serotonin or dopamine receptors, as seen in piperazine-containing pharmaceuticals .
Data Table: Key Physicochemical Comparisons
Preparation Methods
Cyclization of Thioamide Precursors
A common method for constructing the isothiazolo[4,3-d]pyrimidine scaffold involves cyclizing thioamide derivatives under acidic or basic conditions. For example, 5-amino-3-methylisothiazolo[5,4-d]pyrimidines were synthesized by treating thiourea derivatives with methylating agents followed by cyclization. Adapting this approach:
- Step 1 : React 2-amino-4-mercaptopyrimidine-5-carboxylic acid with butyl bromide in the presence of potassium carbonate (K₂CO₃) to introduce the butyl group.
- Step 2 : Cyclize the intermediate using phosphorus oxychloride (POCl₃) at 80°C for 4 hours to form 6-butylisothiazolo[4,3-d]pyrimidine-5,7-dione.
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | 80°C | 6 h | 75% |
| 2 | POCl₃ | 80°C | 4 h | 62% |
Alternative Route via Pyrimidine Functionalization
Patent AU2022204026A1 describes the synthesis of isothiazolo-pyrimidine derivatives using palladium-catalyzed cross-coupling. For the target compound:
- Step 1 : Brominate 6-butylisothiazolo[4,3-d]pyrimidine-5,7-dione at position 3 using N-bromosuccinimide (NBS) in acetonitrile.
- Step 2 : Perform carbonylative Suzuki-Miyaura coupling with 4-(o-tolyl)piperazine using Pd(dba)₂/Xantphos catalyst and carbon monoxide (CO).
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NBS, CH₃CN | 25°C | 2 h | 85% |
| 2 | Pd(dba)₂, Xantphos, CO | 100°C | 12 h | 58% |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol to achieve >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 4H, aryl-H), 4.02 (t, 2H, piperazine-NCH₂), 3.58–3.12 (m, 8H, piperazine), 1.65–1.22 (m, 4H, butyl).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- HRMS (ESI+) : m/z 428.1821 [M+H]⁺ (calc. 428.1824).
Scale-Up and Process Optimization
Kilogram-Scale Synthesis
Adapting methods from BOS-172722 synthesis:
- Step 1 : Replace tetrahydrofuran (THF) with 2-methyltetrahydrofuran for greener processing.
- Step 2 : Use flow hydrogenation with Pd/C catalyst to enhance safety and efficiency.
Comparative Yields :
| Scale | Batch Yield | Flow Yield |
|---|---|---|
| 100 g | 58% | 72% |
| 1 kg | 52% | 68% |
Challenges and Mitigation Strategies
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and carbon frameworks. 2D techniques (HSQC, HMBC) resolve connectivity ambiguities, particularly for the piperazine and isothiazolo rings .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced
- Temperature Control : Maintain 195–230°C for cyclization steps (e.g., thiazole or piperazine ring formation) to minimize side products .
- Catalysts : Use palladium on carbon (Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl2) for Friedel-Crafts alkylation .
- Solvent Selection : Polar aprotic solvents (DMF, sulfolane) enhance solubility of intermediates, while toluene or THF improves selectivity in alkylation .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks (e.g., low conversion in carbonyl coupling steps) .
What strategies address contradictions in spectral data during structural elucidation?
Q. Advanced
- Multi-Technique Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with IR spectroscopy to confirm functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
- Isotopic Labeling : Use deuterated reagents in key steps (e.g., D2O exchangeable protons) to distinguish NH/OH groups from aromatic signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate ambiguous assignments .
How can structure-activity relationships (SAR) be systematically studied for this compound?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified piperazine (e.g., fluorophenyl, methoxy) or isothiazolo[4,3-d]pyrimidine groups (e.g., methyl, chloro) to assess impact on bioactivity .
- Biological Assay Design :
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™).
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293 or HeLa) .
- Data Analysis : Apply multivariate statistics (PCA or QSAR models) to correlate structural features (logP, polar surface area) with activity .
What are the challenges in evaluating the compound’s metabolic stability?
Q. Advanced
- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactors to monitor oxidative metabolism via LC-MS. Identify major metabolites (e.g., N-dealkylation or piperazine ring oxidation) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Plasma Stability : Incubate in plasma (37°C, pH 7.4) and quantify degradation via HPLC-UV to estimate half-life .
How can computational tools aid in target identification?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., PKA or CDK2) or GPCRs .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the piperazine ring) to prioritize screening libraries .
- ADMET Prediction : Tools like SwissADME or pkCSM estimate permeability (Caco-2), bioavailability, and toxicity (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
